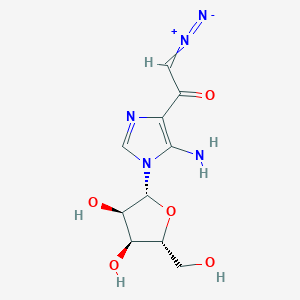
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole, also known as AziR, is a synthetic compound that has been widely used in scientific research. It is a diazo compound that can be used as a photoaffinity label for proteins and nucleic acids. AziR has been used in a variety of applications, including protein labeling, RNA labeling, and DNA sequencing.
Mécanisme D'action
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole works by forming a reactive carbene intermediate upon UV irradiation. This intermediate can then react with nearby amino acid residues or nucleotides to form a covalent bond. This covalent bond can then be used to identify the interacting molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein and nucleic acid function. It has been used to label a variety of proteins and nucleic acids without affecting their activity or stability. However, care should be taken when using this compound in live cells or organisms, as UV irradiation can cause damage to cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is its specificity. It can be used to label specific proteins or nucleic acids in complex mixtures. Another advantage is its versatility. This compound can be incorporated into nucleic acids by transcription or chemical synthesis, allowing for a variety of labeling strategies.
One limitation of this compound is its requirement for UV irradiation. This can limit its use in live cells or organisms. Another limitation is its potential for non-specific labeling. Care should be taken to optimize labeling conditions to minimize non-specific labeling.
Orientations Futures
There are many future directions for the use of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole in scientific research. One direction is the development of new labeling strategies. For example, this compound could be used to label specific RNA modifications or to identify protein-RNA interactions in live cells. Another direction is the development of new photoaffinity labels with improved properties. For example, new labels could be developed with higher specificity or with lower UV irradiation requirements.
In conclusion, this compound is a versatile and specific photoaffinity label that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to continue to be a valuable tool for identifying and characterizing protein and nucleic acid interactions.
Méthodes De Synthèse
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be synthesized by reacting 5-amino-1-ribofuranosylimidazole with diazoacetyl chloride. The reaction takes place in the presence of a base such as triethylamine. The product can be purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has been widely used in scientific research as a photoaffinity label. It can be used to label proteins, RNA, and DNA. This compound can be incorporated into nucleic acids by transcription or chemical synthesis. The labeled molecules can then be crosslinked to interacting proteins or nucleic acids by UV irradiation. This allows for the identification and characterization of protein-protein, protein-RNA, and protein-DNA interactions.
Propriétés
Numéro CAS |
105400-24-6 |
|---|---|
Formule moléculaire |
C10H13N5O5 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
1-[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]-2-diazoethanone |
InChI |
InChI=1S/C10H13N5O5/c11-9-6(4(17)1-14-12)13-3-15(9)10-8(19)7(18)5(2-16)20-10/h1,3,5,7-8,10,16,18-19H,2,11H2/t5-,7-,8-,10-/m1/s1 |
Clé InChI |
IQHMIXCHRCLUID-VPCXQMTMSA-N |
SMILES isomérique |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
SMILES canonique |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
Synonymes |
5-ADRFI 5-amino-4-(diazoacetyl)-1-ribofuranosylimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



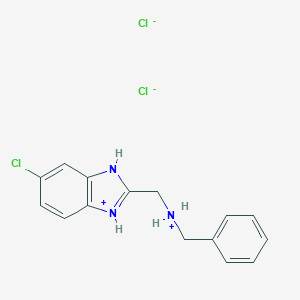
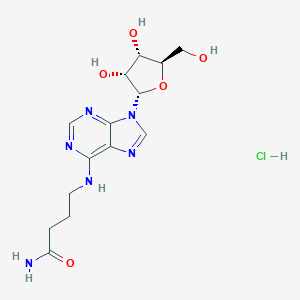
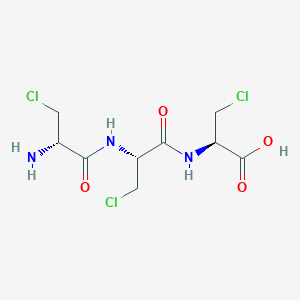
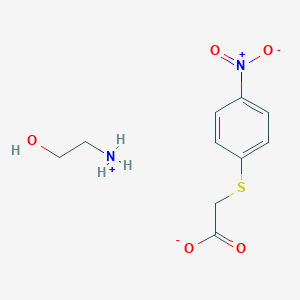

![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)
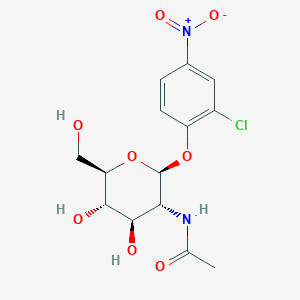

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)
